Tromethamine phosphate
Description
Historical Perspectives on Tromethamine and Phosphate (B84403) Interactions in Pharmaceutical Sciences
Phosphate-based buffers have a long-standing history in pharmaceutical sciences, being one of the most prevalently used buffering systems in parenteral formulations. europeanpharmaceuticalreview.comnih.gov Their prominence is attributed to their physiological compatibility and their buffering capacity across multiple pKa values (2.1, 7.2, and 12.3), which allows for effective pH control in a wide range of formulations. europeanpharmaceuticalreview.com Historically, sodium phosphate has been the most common choice for buffering in both small molecule and biologic drug products. europeanpharmaceuticalreview.comnih.gov
Tromethamine, also known as Tris, emerged as a valuable organic buffer in biomedical and pharmaceutical research. While not as historically dominant as phosphate or citrate (B86180) buffers, its use in parenteral formulations has been steadily increasing. europeanpharmaceuticalreview.com Initially recognized for its buffering capacity near physiological pH (pKa of 8.1), tromethamine offered an alternative to phosphate in certain applications. europeanpharmaceuticalreview.combiopharminternational.com The interaction and combined use of tromethamine and phosphate ions in buffer systems have been explored to optimize formulation stability, particularly for complex biological molecules that are sensitive to pH fluctuations. researchgate.net The development of analytical methods, such as stability-indicating HPLC, often utilizes phosphate buffers to study the degradation of drug salts like ketorolac (B1673617) tromethamine, highlighting the intertwined history of these components in pharmaceutical analysis. unpad.ac.idnano-ntp.comrsc.orgscielo.br
Rationale for Comprehensive Investigation of Tromethamine Phosphate
The primary rationale for investigating tromethamine and phosphate in combination, or as alternatives to each other, lies in ensuring the stability and solubility of active pharmaceutical ingredients (APIs). europeanpharmaceuticalreview.com Maintaining a stable pH is critical for the integrity of biotherapeutics, as deviations can lead to denaturation, aggregation, and fragmentation of proteins. biopharminternational.com
A significant concern with phosphate buffers is their tendency to crystallize at low temperatures, which can cause substantial shifts in pH. europeanpharmaceuticalreview.com This phenomenon can destabilize proteins during the processing of bulk drug substances or the lyophilization of drug products. europeanpharmaceuticalreview.com Consequently, research into alternative buffers like tromethamine, which does not exhibit this crystallization behavior, is well-justified. Tromethamine's similar pKa to the second pKa of phosphate makes it a suitable substitute for applications around neutral pH. europeanpharmaceuticalreview.com
Furthermore, the choice of buffer can impact patient comfort. Studies have indicated that citrate-buffered solutions can induce more pain upon subcutaneous injection compared to formulations buffered with phosphate or histidine. europeanpharmaceuticalreview.com Investigating buffer systems like this compound is part of a broader effort to develop formulations that are not only stable but also well-tolerated by patients. The need for new and improved excipients is widely acknowledged in the pharmaceutical industry to provide formulators with a broader toolkit for developing stable and effective drug products. europeanpharmaceuticalreview.com
Current Research Landscape and Emerging Areas for this compound Compounds
The current research landscape has seen a significant focus on the use of tromethamine as a stabilizing buffer in advanced drug delivery systems, most notably in mRNA vaccines. A pivotal development in this area was the reformulation of the Pfizer-BioNTech COVID-19 vaccine, which transitioned from a phosphate-buffered saline (PBS) system to a tromethamine (Tris) buffer. factcheck.orgclayhealth.com This change was implemented to enhance the vaccine's stability, allowing for storage at standard refrigerated temperatures for an extended period of up to 10 weeks, a significant improvement over the previous formulation's one-month refrigerated shelf-life. factcheck.orgaap.com.au This modification addresses major logistical challenges in vaccine distribution and administration. clayhealth.com
The Moderna COVID-19 vaccine also utilizes a tromethamine buffer to regulate the pH of the final formulation to approximately 7.4. nih.govjiaci.org The use of tromethamine in these vaccines underscores its critical role in stabilizing nucleic acid-based therapeutics. nih.gov
Beyond vaccines, research continues to explore tromethamine and phosphate buffers in various formulations. For instance, studies on lifitegrast (B1675323) eye drops have shown that a combination of citric acid as an antioxidant and tromethamine as a pH buffer can significantly improve the physicochemical stability of the formulation by preventing both oxidation and hydrolysis. nih.gov The development of mucoadhesive oral gels and other novel drug delivery systems for compounds like ketorolac tromethamine often involves the use of phosphate buffers for in vitro release studies, demonstrating the continued relevance of these buffer systems in pharmaceutical development. researchgate.netijpsjournal.com
The table below summarizes key research findings related to the use of tromethamine and phosphate in pharmaceutical formulations.
| Research Area | Key Findings | References |
| Vaccine Formulation | The Pfizer-BioNTech COVID-19 vaccine was reformulated with a tromethamine (Tris) buffer to replace phosphate-buffered saline, significantly improving the vaccine's stability and allowing for longer storage at refrigerated temperatures. | factcheck.orgclayhealth.comaap.com.au |
| Vaccine Formulation | The Moderna COVID-19 vaccine incorporates a tromethamine buffer to maintain a stable pH of approximately 7.4. | nih.govjiaci.org |
| Ophthalmic Solutions | In lifitegrast eye drops, tromethamine acts as a pH buffer to prevent hydrolysis, while citric acid acts as an antioxidant, with the combination enhancing overall stability. | nih.gov |
| Parenteral Formulations | Tromethamine is considered a suitable substitute for phosphate buffers near neutral pH, in part to avoid the issue of phosphate crystallization at low temperatures which can lead to pH instability. | europeanpharmaceuticalreview.com |
| Drug Stability Studies | Phosphate buffers are commonly used in analytical methods like HPLC to study the stability and degradation of tromethamine salt drugs, such as ketorolac tromethamine. | unpad.ac.idnano-ntp.comrsc.orgscielo.br |
Structure
3D Structure
Properties
IUPAC Name |
[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO6P/c5-4(1-6,2-7)3-11-12(8,9)10/h6-7H,1-3,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRRIZHWQMAVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177558 | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23001-39-0 | |
| Record name | Tromethamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023001390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromethamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fosfomycin Trometamol EP Impurity C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TROMETHAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIH974RZ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Tromethamine Phosphate
Core Synthesis Routes for Tromethamine Phosphate (B84403)
The synthesis of tromethamine phosphate, as a salt, fundamentally involves the acid-base reaction between tromethamine and phosphoric acid or a phosphate source. A common strategy detailed in patent literature for analogous compounds, such as fosfomycin (B1673569) tromethamine, involves a multi-step process that can be adapted for this compound itself. This often begins with the preparation of an intermediate tromethamine salt, which is then reacted with the phosphate-containing entity.
One prevalent method involves reacting tromethamine with an acid like p-toluenesulfonic acid monohydrate in an anhydrous alcohol solution. This reaction forms a tromethamine salt intermediate, such as tromethamine p-toluenesulfonate, which can be isolated and dried. google.com This intermediate is then reacted with a phosphate source in another anhydrous alcoholic solution to yield the final this compound product, which is subsequently refined. google.com Anhydrous conditions are often crucial to prevent the formation of unwanted hydrates. google.com
While specific kinetic studies detailing the reaction rates for this compound synthesis are not extensively published, the optimization of process parameters is critical for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, cooling rate, and reactant concentration. google.comnih.gov
Optimization involves heating the solution of reactants to ensure complete dissolution and then carefully controlling the cooling process to promote crystallization of the desired product. google.com For instance, in related syntheses, reaction mixtures are heated to between 25°C and 80°C and then cooled at a specific rate (e.g., 5-10°C/h) to a target temperature between -10°C and 10°C. google.com This is followed by an insulation period to allow for complete crystallization before isolation. google.com The efficiency of these processes is highly dependent on the precise control of these variables, which affect nucleation and crystal growth, thereby influencing the final yield and purity.
Table 1: Example of Process Parameter Optimization in a Related Tromethamine Salt Synthesis
| Parameter | Range/Value | Purpose |
| Initial Heating Temperature | 25 - 80 °C | Ensure complete dissolution of reactants |
| Cooling Rate | 5 - 10 °C/h | Control nucleation and crystal growth |
| Final Cooling Temperature | -10 - 10 °C | Maximize product precipitation |
| Insulation/Reaction Time | 0.5 - 1.5 h | Allow for completion of crystallization |
| Drying Temperature | 60 - 80 °C | Remove residual solvent and crystal water |
| Data derived from patent information on analogous synthesis. google.com |
The choice of solvent is a critical factor that dictates the efficiency of synthesis, primarily by influencing the solubility of reactants and the insolubility of the final product. Anhydrous alcoholic solutions, such as methanol (B129727), ethanol (B145695), and isopropanol, or their mixtures, are commonly employed. google.comgoogle.com
The ideal solvent system is one in which the reactants (e.g., tromethamine and the phosphate source) are highly soluble, especially at elevated temperatures, while the desired this compound salt product has low solubility, particularly at cooler temperatures. google.com This differential solubility is the cornerstone of achieving high product yield through precipitation or crystallization upon cooling. For example, tromethamine exhibits high solubility in methanol and is soluble in ethanol upon heating. google.com If the resulting this compound salt has low solubility in ethanol, this solvent becomes an excellent choice for both the reaction medium and for washing the final product to remove unreacted starting materials. google.com The use of protic solvents can also facilitate the reaction by forming hydrogen bonds with carbonyl groups (if present in the reactants), which increases their electrophilic character and promotes the reaction. researchgate.net
Table 2: Solubility Characteristics and Solvent Selection
| Compound | Solvent | Solubility | Implication for Synthesis |
| Tromethamine | Methanol | Very Soluble | Good for initial reactant dissolution |
| Tromethamine | Ethanol (Heated) | Soluble | Allows for reaction at elevated temperatures |
| This compound Product | Ethanol (Cool) | Low Solubility | Facilitates high-yield precipitation and isolation |
| This compound Product | Methanol/Isopropanol Mix | Low Solubility | Alternative system for effective product isolation |
| Data based on related tromethamine salt syntheses. google.com |
Controlled crystallization is essential for obtaining this compound with high purity and the desired physical characteristics. The process typically begins after the chemical reaction is complete, where the solution is cooled in a highly controlled manner. A slow cooling rate is often preferred to prevent the rapid formation of small, impure crystals. google.com
Seeding, which involves adding a small quantity of pre-existing pure this compound crystals to the solution, can be employed to initiate crystallization at a specific temperature and promote the growth of uniform crystals. google.com Following the crystallization period, the solid product is isolated from the solvent. Common laboratory and industrial techniques for this separation include centrifugation and filtration. google.com The isolated solid, or "wet product," is then washed, typically with a cold portion of the crystallization solvent, to remove any remaining soluble impurities. google.com The final step is drying the purified product under a vacuum at a controlled temperature to remove all traces of the solvent without causing thermal degradation. google.com
Strategies for Mitigating Tromethamine-Phosphate Interactions in Multicomponent Crystalline Systems
In multicomponent systems, tromethamine can interact with phosphate-containing molecules, such as an active pharmaceutical ingredient (API), to form unintended condensation products or adducts. nih.gov These interactions can compromise the stability and purity of the final product. Mitigation strategies focus on understanding and controlling the conditions that lead to these unwanted reactions.
Tromethamine, containing both primary amine and hydroxyl groups, can react with phosphate-containing molecules that also possess functionalities like carboxylic acids or esters. This can lead to the formation of amide or ester-type condensation products, also known as adducts. nih.gov Studies on tromethamine salts of APIs have shown that such adduct formation is significantly favored under conditions of high stress, such as elevated temperature (e.g., 80°C) and high relative humidity (e.g., 75% RH). nih.gov
Crucially, these interactions occur primarily when the physical state of the salt changes from a stable crystalline form to a deliquesced or amorphous state. nih.gov In its solid, crystalline form, the mobility of the molecules is restricted, and the salt remains stable. Therefore, the primary strategy for controlling adduct formation is to maintain the integrity of the crystalline structure. This is achieved by carefully controlling temperature and humidity during manufacturing, storage, and handling to prevent deliquescence. nih.gov Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are used to characterize and monitor the crystal structure to ensure its stability.
Table 3: Factors Influencing Unwanted Adduct Formation
| Factor | Condition Promoting Adducts | Control Strategy |
| Physical State | Deliquescence / Amorphous State | Maintain crystalline structure |
| Temperature | High (e.g., 80°C) | Strict temperature control |
| Relative Humidity | High (e.g., 75%) | Control of humidity during storage/handling |
| Information derived from stability studies of tromethamine salts. nih.gov |
The formation of this compound is fundamentally a salt formation reaction, which is defined by the transfer of a proton (H+) from phosphoric acid to the basic amine group of tromethamine. Understanding the dynamics of this proton transfer is key to understanding the formation of the salt.
Modeling studies indicate that for an isolated acid-base pair in the gas phase, proton transfer does not spontaneously occur. researchgate.net However, salt formation is observed in crystals grown by co-sublimation in the absence of a solvent. researchgate.net This suggests that the crystalline environment plays a crucial role. Further modeling of larger molecular clusters shows that proton transfer can happen spontaneously within such a cluster, even without a solvent. researchgate.net This indicates that the stabilization provided by the surrounding molecules in a crystal lattice or a pre-nucleation cluster is sufficient to drive the proton transfer from the acid to the base. Therefore, the pathway to this compound salt formation involves the association of tromethamine and phosphoric acid molecules into clusters where the collective electrostatic environment facilitates the energetically favorable transfer of a proton, leading to the stable ionic pair that constitutes the crystalline salt.
Industrial Scale Synthesis Considerations and Process Optimization
The industrial-scale synthesis of this compound, while not extensively detailed in publicly available literature as a discrete final product, can be inferred from fundamental chemical principles and analogous processes for other tromethamine salts. The primary synthesis route involves a straightforward acid-base reaction between tromethamine (also known as tris(hydroxymethyl)aminomethane) and phosphoric acid. However, moving this reaction from a laboratory setting to a large-scale industrial process involves critical considerations regarding solvent selection, reaction control, product isolation, and process optimization to ensure high yield, purity, and cost-effectiveness.
Methodologies for the industrial production of similar tromethamine salts, such as fosfomycin tromethamine, provide a valuable framework for understanding the potential manufacturing process of this compound. These processes highlight the importance of controlled crystallization and the use of specific solvent systems to achieve a product that meets stringent purity specifications.
Key considerations for industrial synthesis include:
Solvent Selection: Anhydrous alcoholic solutions, particularly absolute ethanol, are frequently used as the reaction medium. patsnap.comgoogle.com The choice of solvent is critical as it must effectively dissolve the reactants while allowing for the precipitation of the final product upon cooling, facilitating separation.
Temperature Control: The reaction and crystallization temperatures are tightly controlled to influence crystal size and purity. google.com A typical process involves heating to dissolve the reactants completely, followed by a programmed cooling phase to initiate crystallization. google.com The rate of cooling can be a key parameter for optimization, with slower cooling rates generally favoring the formation of larger, purer crystals. google.com
Reactant Stoichiometry: Precise control over the molar ratio of tromethamine to the acid is essential for maximizing yield and minimizing unreacted starting materials in the final product. Patents for related compounds detail specific molar ratios that have been optimized for the reaction. google.com
Isolation and Purification: On an industrial scale, centrifugation is the preferred method for separating the solid product from the mother liquor. google.com This is followed by washing the solid product, often with the same anhydrous alcohol used in the reaction, to remove residual impurities. google.com
Drying: The final step involves drying the purified product under vacuum at elevated temperatures (e.g., 60–80 °C) to remove any remaining solvent and ensure the absence of crystal water, leading to a stable final product. google.com
The following table outlines typical parameters observed in the industrial synthesis of a tromethamine salt, which are analogous to what would be considered for this compound production.
Table 1: Illustrative Industrial Synthesis Parameters for a Tromethamine Salt
| Parameter | Condition/Value | Purpose | Reference |
|---|---|---|---|
| Reactants | Tromethamine, Acid (e.g., p-toluenesulfonic acid monohydrate) | Formation of the tromethamine salt | google.com |
| Solvent | Anhydrous Ethanol | Reaction medium and crystallization control | patsnap.comgoogle.com |
| Reactant Molar Ratio (Acid:Tromethamine) | 1.0:1.1 to 1.0:1.3 | Optimize reaction completion and yield | google.com |
| Heating Temperature | 25–80 °C | Ensure complete dissolution of reactants | google.com |
| Cooling Rate | 5–10 °C/hour | Control crystal growth and purity | google.com |
| Final Crystallization Temperature | -10 to 10 °C | Maximize product precipitation and yield | google.com |
| Isolation Method | Centrifugation | Efficient separation of solid product from mother liquor | google.com |
| Drying Conditions | 60–80 °C under vacuum | Remove residual solvent to obtain final, stable product | google.com |
By carefully controlling and optimizing these variables, manufacturers can establish a robust and efficient process for the large-scale production of tromethamine salts like this compound, ensuring consistent quality and high purity.
Mentioned Compounds
Advanced Characterization Techniques for Tromethamine Phosphate and Its Formulations
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure and interactions of tromethamine phosphate (B84403). These methods rely on the interaction of electromagnetic radiation with the sample to provide detailed information about its chemical bonds, functional groups, and electronic properties.
Fourier-Transform Infrared (FTIR) Spectroscopy for Interaction Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions in tromethamine phosphate. youtube.comyoutube.com The method measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. youtube.comupi.edu By analyzing the resulting spectrum, one can gain insights into the compound's structure and the non-covalent interactions, such as hydrogen bonding, that are crucial to its crystal structure and behavior in formulations. nih.gov
In the context of this compound, FTIR analysis focuses on the characteristic vibrational bands of both the tromethamine cation and the phosphate anion. The spectrum of tromethamine is characterized by vibrations of its hydroxyl (-OH), amine (-NH3+), and methylene (B1212753) (-CH2-) groups. The phosphate anion exhibits strong P-O stretching and O-P-O bending vibrations.
The formation of the this compound salt leads to distinct shifts in these vibrational frequencies compared to the free base and free acid. These shifts are indicative of the strong ionic and hydrogen-bonding interactions between the ammonium (B1175870) group of tromethamine and the oxygen atoms of the phosphate anion, as well as between the hydroxyl groups of tromethamine and the phosphate group. nih.govnih.gov For instance, the broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers typically suggest their involvement in robust hydrogen bonding networks. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful mode for this analysis as it requires minimal sample preparation. nih.govd-nb.info
Table 1: Representative FTIR Vibrational Modes for this compound Interaction Analysis Note: Specific wavenumbers can vary based on the sample's physical state and environment.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Interpretation of Shifts |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broadening and shift to lower frequency indicates hydrogen bonding with phosphate. |
| N-H (ammonium) | Stretching | 3000 - 3300 | Shift to lower frequency indicates ionic interaction and hydrogen bonding with phosphate. |
| C-H (methylene) | Stretching | 2850 - 2960 | Generally stable, but can be influenced by the overall crystal packing. |
| P-O | Stretching | 900 - 1100 | Shifts and splitting of bands indicate the specific coordination and bonding environment of the phosphate anion. ekb.eg |
| P-OH | Bending | 800 - 950 | Presence and position can confirm the protonation state of the phosphate. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. hyphadiscovery.com It provides detailed information about the atomic connectivity and chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ³¹P.
For this compound, a combination of NMR experiments is used to confirm its structure.
¹H NMR: Provides information on the protons in the molecule. The spectrum of this compound would show signals for the non-exchangeable methylene (-CH₂) protons and, depending on the solvent (e.g., D₂O), the exchangeable protons from the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.
¹³C NMR: Reveals the carbon skeleton. The tromethamine moiety would display signals for the methylene carbons and the quaternary carbon to which the amino and hydroxymethyl groups are attached. researchgate.net
³¹P NMR: This is particularly valuable as ³¹P is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR analysis. huji.ac.iloxinst.com The ³¹P NMR spectrum of this compound would typically show a single resonance, and its chemical shift is highly indicative of the chemical environment and bonding state of the phosphorus atom. researchgate.net Proton decoupling is commonly used to simplify the spectrum to a single sharp peak. huji.ac.il The chemical shift can be influenced by pH, solvent, and ionic interactions. nih.gov
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network and unequivocally assign all ¹H and ¹³C signals, confirming the covalent structure of the tromethamine cation and its association with the phosphate anion. hyphadiscovery.com
Table 2: Expected NMR Data for Structural Elucidation of this compound Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and reference standard.
| Nucleus | Experiment | Expected Signals for Tromethamine Moiety | Expected Signal for Phosphate Moiety |
| ¹H | 1D ¹H NMR | Resonances for -CH₂- protons. | Not applicable. |
| ¹³C | 1D ¹³C NMR | Resonances for -CH₂- carbons and the quaternary C-N carbon. researchgate.net | Not applicable. |
| ³¹P | 1D ³¹P NMR | Not applicable. | A single resonance, with a chemical shift characteristic of an inorganic phosphate in an ionic environment. nih.gov |
| ¹H-¹³C | HSQC/HMBC | Correlations confirming C-H bonds and connectivity between protons and carbons over 2-3 bonds. | Not applicable. |
UV-Visible Spectrophotometry for Quantification and Profile Analysis
UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ucdavis.edu The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org
Direct quantification of this compound using UV-Vis spectrophotometry presents challenges. Neither the tromethamine cation nor the phosphate anion possesses significant chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). researchgate.net Tromethamine itself has a very low UV absorbance. mdpi.com Therefore, direct measurement is often not feasible or lacks the necessary sensitivity and specificity.
To overcome this, quantitative analysis of the phosphate component typically requires a derivatization step to produce a colored complex that can be measured colorimetrically. A common method is the formation of a phosphomolybdate complex. In this procedure, phosphate reacts with a molybdate (B1676688) reagent in an acidic medium to form a yellow phosphomolybdate complex, which can then be reduced to form a intensely blue-colored complex. The absorbance of this blue solution, often measured at a wavelength around 880 nm, is proportional to the original phosphate concentration. libretexts.org This indirect method allows for accurate and sensitive quantification of phosphate in various samples.
Table 3: UV-Visible Spectrophotometry Method for Phosphate Quantification
| Analyte | Method Type | Reagents | Complex Formed | Wavelength of Maximum Absorbance (λ_max) |
| Phosphate | Indirect (Colorimetric) | Ammonium molybdate, reducing agent (e.g., ascorbic acid) | Molybdenum blue | ~880 nm libretexts.org |
Solid-State Characterization Approaches
The physical properties of this compound in its solid form, such as crystallinity, polymorphism, and thermal stability, are critical for its handling, formulation, and stability. Solid-state characterization techniques provide essential information on these macroscopic and microscopic properties.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Structure Analysis
Powder X-ray Diffraction (PXRD) is the primary technique for analyzing crystalline solids. carleton.edu It is a non-destructive method that provides a unique "fingerprint" of a crystalline phase based on its crystal structure. The technique works by directing X-rays onto a powdered sample and measuring the angles at which the X-rays are coherently scattered or diffracted by the atomic planes within the crystal lattice. ucmerced.edu The relationship between the X-ray wavelength (λ), the diffraction angle (θ), and the spacing between crystal planes (d) is described by Bragg's Law (nλ = 2d sinθ). carleton.edu
A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). For this compound, PXRD analysis is used to:
Identify the crystalline phase: The resulting diffraction pattern is unique to the specific crystal structure of this compound and can be used to confirm its identity by comparing it to a reference pattern. ucmerced.edu
Assess crystallinity: A highly crystalline sample will produce a pattern with sharp, well-defined diffraction peaks, whereas an amorphous sample will show a broad, diffuse halo.
Detect polymorphism: Different crystalline forms (polymorphs) of this compound would have distinct crystal structures and, therefore, produce different PXRD patterns.
Determine crystal structure: While single-crystal XRD is needed for absolute structure determination, high-resolution synchrotron PXRD data can be used to solve and refine the crystal structure, providing information on unit cell dimensions, space group, and atomic positions. researchgate.netmdpi.com For example, studies on the related compound fosfomycin (B1673569) tromethamine have used synchrotron PXRD to determine its triclinic crystal system and detailed hydrogen-bonding networks. mdpi.com
Table 4: Information Obtained from PXRD Analysis of this compound
| Parameter | Description | Application |
| Peak Positions (2θ) | Angles at which constructive interference occurs, corresponding to specific d-spacings via Bragg's Law. | Crystalline phase identification and determination of unit cell parameters. researchgate.netmdpi.com |
| Peak Intensities | The height or area of diffraction peaks, related to the arrangement of atoms in the crystal structure. | Crystal structure refinement and quantitative phase analysis. |
| Peak Width (FWHM) | The breadth of the diffraction peaks, which can be related to crystallite size and lattice strain. | Analysis of microstructural properties. |
| Amorphous Content | A broad, non-crystalline background signal. | Assessment of the degree of crystallinity in the sample. |
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It is used to study the thermal events that occur in a material as it is heated or cooled, such as melting, crystallization, and glass transitions. osti.gov
For this compound, DSC analysis provides critical information about its thermal stability and solid-state behavior. A typical DSC experiment involves heating a small amount of the sample at a constant rate. The resulting thermogram plots heat flow versus temperature.
Melting Point (T_m): An endothermic peak on the DSC curve indicates the melting of the crystalline solid. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Phase Transitions: Solid-solid phase transitions, such as the conversion from one polymorphic form to another, will appear as endothermic or exothermic events prior to melting.
Decomposition: At higher temperatures, an exothermic or complex endothermic event may signify the thermal decomposition of the compound.
Glass Transition (T_g): For amorphous or partially amorphous samples, a step-like change in the baseline of the DSC curve indicates the glass transition, where the material changes from a rigid glassy state to a more rubbery state.
This information is vital for establishing appropriate storage conditions and understanding potential incompatibilities in formulations.
Table 5: Thermal Events Detectable by DSC for this compound
| Thermal Event | Appearance on DSC Thermogram | Information Gained |
| Glass Transition | Endothermic shift in the baseline (step change) | Temperature at which an amorphous solid becomes less viscous. |
| Crystallization | Exothermic peak | Temperature at which an amorphous material crystallizes upon heating. |
| Melting | Sharp endothermic peak | Melting point and enthalpy of fusion, indicative of purity and crystalline perfection. |
| Polymorphic Transition | Endothermic or exothermic peak | Temperature of transition between different crystal forms. |
| Decomposition | Complex endothermic or exothermic events | Onset temperature of thermal degradation, indicating thermal stability. |
Scanning Electron Microscopy (SEM) for Morphological Analysis of this compound Systems
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of pharmaceutical materials at high resolution. In the context of this compound systems, SEM provides invaluable insights into the size, shape, and surface topography of the raw material and its behavior within various formulations.
Research on tromethamine salts has utilized SEM to elucidate their crystalline nature. For instance, pure tromethamine has been characterized as consisting of rough and thick plate-like irregular crystals. researchgate.net When tromethamine is incorporated into drug delivery systems, such as microspheres, SEM analysis reveals the morphology of the resulting formulation. Studies on ketorolac (B1673617) tromethamine-loaded albumin microspheres have shown them to be spherical, nonporous, and uniform in appearance, with a smooth surface. researchgate.netnih.gov Similarly, SEM has been used to examine hydrogel formulations containing ketorolac tromethamine, where a smooth and porous surface is observed. nih.gov This porosity is considered crucial as it may act as channels for water penetration into the hydrogel network. nih.gov In transdermal patch formulations, SEM images can show the homogenous distribution of drug clusters within the polymer matrix before use and the formation of pores after drug permeation. silicycle.com This morphological information is critical for understanding the formulation's integrity and release mechanisms.
| Sample | Observed Morphology | Reference |
|---|---|---|
| Tromethamine (raw material) | Rough and thick plate-like irregular crystals | researchgate.net |
| Ketorolac tromethamine-loaded albumin microspheres | Spherical, nonporous, uniform appearance with a smooth surface | researchgate.netnih.gov |
| Ketorolac tromethamine-loaded glutamic acid hydrogels | Smooth and porous surface | nih.gov |
| Ketorolac tromethamine transdermal patch | Homogenous distribution of drug clusters in the matrix | silicycle.com |
Chromatographic Techniques for Purity and Content Analysis
Chromatographic methods are fundamental for the quantitative analysis of this compound, ensuring the purity of the bulk substance and the correct content in final formulations. High-Performance Liquid Chromatography (HPLC) and its variants are the most utilized techniques for this purpose.
Developing and validating a robust HPLC method is crucial for the accurate quantification of tromethamine salts. Since tromethamine itself lacks a significant chromophore for UV detection, methods often involve either indirect detection or derivatization. researchgate.net However, for tromethamine salts of UV-active pharmaceutical ingredients like ketorolac or fosfomycin, reversed-phase HPLC with UV detection is common.
Method development involves a systematic optimization of chromatographic conditions. A typical starting point is a C8 or C18 column. The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rroij.compageplace.deresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure optimal retention and peak shape. The flow rate is typically set between 0.8 and 1.7 mL/min, and detection is performed at the wavelength of maximum absorbance for the active ingredient. rroij.comresearchgate.net
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. rroij.comnih.gov Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies at different concentration levels.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
| Validation Parameter | Typical Specification | Example Finding | Reference |
|---|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 | pageplace.de |
| Accuracy (% Recovery) | 98.0 - 102.0% | > 97% | pageplace.de |
| Precision (% RSD) | ≤ 2.0% | ≤ 0.83% | |
| LOD | Signal-to-noise ratio of 3:1 | 1.37 µg/mL | nih.gov |
| LOQ | Signal-to-noise ratio of 10:1 | 4.16 µg/mL | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC for the analysis of highly polar compounds like tromethamine, which are poorly retained on traditional C8 or C18 columns. In HILIC, a polar stationary phase (e.g., aminopropyl or silica) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
A validated HILIC method for determining tromethamine as a counter-ion has been developed using an aminopropyl stationary phase. The mobile phase employed was a simple isocratic mixture of acetonitrile and water (80:20, v/v). Due to tromethamine's lack of a UV chromophore, a Refractive Index (RI) detector was utilized. The high concentration of acetonitrile in the mobile phase also aids in dissolving drug substances that may have limited aqueous solubility. The method was validated for specificity, precision, linearity, and accuracy, demonstrating its suitability for the analysis of drug substance samples. The effects of mobile phase composition, salt concentration, and column temperature on the separation are critical parameters that are investigated during method development to achieve optimal performance.
| Parameter | Condition/Specification | Reference |
|---|---|---|
| Stationary Phase | Aminopropyl | |
| Mobile Phase | Acetonitrile/Water (80/20, v/v) | |
| Detector | Refractive Index (RI) | |
| Validation | Validated for specificity, precision, linearity, and accuracy |
In the preformulation stage of developing a drug product, it is essential to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients, including polymers. Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for screening potential physical and chemical incompatibilities. researchgate.net
The assessment involves preparing physical mixtures of the drug (in this case, this compound) and the selected polymer. Control solutions of the drug and polymer are spotted separately on a TLC plate alongside a spot of the mixture. The plate is then developed in a suitable mobile phase. After development, the plate is visualized under UV light or by using an appropriate staining reagent.
Compatibility is indicated if the chromatogram of the mixture shows a spot corresponding to the drug with the same retention factor (Rf) value and appearance as the control drug spot. An interaction or incompatibility may be suspected if there is a change in the Rf value of the drug, the appearance of new spots, or the disappearance of the drug spot in the mixture's chromatogram. While more sophisticated techniques like Differential Scanning Calorimetry (DSC) and HPLC are used for definitive compatibility studies, TLC serves as an excellent preliminary screening tool. For instance, studies on ketorolac tromethamine have evaluated its compatibility with polymers like sodium carboxymethylcellulose and chitosan, identifying potential chemical interactions.
| Mixture | Rf of Drug (Control) | Rf of Drug in Mixture | Observations | Conclusion |
|---|---|---|---|---|
| This compound + HPMC | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |
| This compound + Sodium Alginate | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |
| This compound + Chitosan | 0.65 | 0.58 | Change in Rf value of the drug spot | Potential Incompatibility |
| This compound + Ethyl Cellulose | 0.65 | 0.65 | No change in Rf or spot appearance | Compatible |
Pharmaceutical Formulation Strategies Involving Tromethamine Phosphate
Investigation of Tromethamine Phosphate (B84403) as a Buffering Agent in Drug Formulations
The control of pH is critical for the stability and efficacy of many pharmaceutical products, particularly parenteral and biologic formulations. The combination and interaction of tromethamine and phosphate ions in buffer systems have been investigated to optimize the stability of complex molecules that are sensitive to pH fluctuations.
Tromethamine, also known as Tris, is an organic buffer with a pKa of approximately 8.1 at 25°C. This makes it an effective buffering agent in the physiological pH range, offering a viable alternative to traditional phosphate buffers, especially near neutral pH. Phosphate buffers are widely used due to their physiological compatibility and multiple pKa values (2.1, 7.2, and 12.3), which allow for effective pH control over a broad range. However, tromethamine presents certain advantages; for instance, it is considered a suitable substitute for phosphate buffers to avoid the issue of phosphate crystallization at low temperatures, which can lead to pH instability.
The buffering capacity of tromethamine has been leveraged in complex biological formulations. A notable example is its use in the Moderna COVID-19 vaccine, where it helps maintain a stable pH. fuchigroup.com The selection of a buffer system is critical for protein-based therapeutics, as pH shifts can lead to aggregation and loss of bioactivity. Studies have shown that for certain proteins like erythropoietin subjected to high-temperature stress, tromethamine can be a better stabilizer than phosphate by preventing aggregation.
The pKa of buffers, including tromethamine, is influenced by temperature. Buffers containing amino groups, such as tromethamine, are generally more affected by temperature changes, with the pKa decreasing as the temperature increases. This is an important consideration during drug formulation, processing, and storage.
Table 1: Comparison of Common Pharmaceutical Buffers
| Buffer System | pKa Value(s) | Typical pH Range | Key Characteristics |
|---|---|---|---|
| Tromethamine | ~8.1 | 7.2 - 9.0 | Organic amine buffer, avoids low-temperature crystallization. |
| Phosphate | 2.1, 7.2, 12.3 | 6.0 - 8.0 | Physiologically compatible, versatile pH range. |
| Citrate (B86180) | 3.1, 4.8, 6.4 | 2.5 - 6.5 | Commonly used in various formulations. |
| Acetate | ~4.8 | 3.6 - 5.6 | Ideal for formulations requiring mild acidity. |
Tromethamine is generally regarded as safe and is an FDA-approved excipient used in various dosage forms, including oral and intravenous medications. nih.gov It is considered to have low biological toxicity. fuchigroup.com Its use as an emulsifying agent and in parenteral formulations underscores its biocompatibility. A safety assessment by the Cosmetic Ingredient Review (CIR) Panel concluded that tromethamine is safe for use in cosmetics, further supporting its favorable biocompatibility profile.
While tromethamine itself is well-tolerated, the biocompatibility of a tromethamine phosphate buffer system also depends on the concentration of phosphate. Inorganic phosphate is essential for many biological processes, but excessive levels can lead to cytotoxic effects. Studies have shown that overdosing on inorganic phosphate can result in a range of cellular toxicities, including impaired cell signaling and vascular calcification. Therefore, the concentration of phosphate in any formulation must be carefully controlled to ensure safety.
Advanced Approaches for Enhancing Solubility and Dissolution Rates Utilizing Tromethamine
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Tromethamine has been successfully employed as a coformer to create multicomponent crystalline forms of APIs, such as salts and co-crystals, to overcome these solubility and dissolution challenges.
Multicomponent crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions in the same crystal lattice. mdpi.comresearchgate.net When an API is combined with a pharmaceutically acceptable coformer like tromethamine, the resulting multicomponent crystal can exhibit significantly improved physicochemical properties, including solubility and dissolution rate, without altering the chemical structure of the API. nih.gov
Tromethamine has been used to form multicomponent crystals with a variety of BCS Class II drugs (low solubility, high permeability). For example, studies have shown that forming a salt-type multicomponent crystal of mefenamic acid with tromethamine resulted in a 2.5-fold higher dissolution efficiency compared to the intact drug. scispace.comdergipark.org.tr Similarly, a multicomponent crystal of the anti-inflammatory drug tenoxicam (B611289) with tromethamine exhibited an 11-fold increase in solubility. researchgate.net Other examples include the formation of tromethamine salts with ketoprofen (B1673614), indomethacin (B1671933), and pelubiprofen, all demonstrating substantial enhancements in solubility and dissolution rates. mdpi.comnih.govnih.gov
Table 2: Enhanced Properties of APIs via Multicomponent Crystal Formation with Tromethamine
| Active Pharmaceutical Ingredient (API) | Type of Multicomponent Crystal | Improvement Factor (Solubility/Dissolution) | Reference |
|---|---|---|---|
| Ketoprofen | Salt-type | Significantly enhanced solubility and dissolution rate. | mdpi.com |
| Mefenamic Acid | Salt-type | 2.5-fold higher dissolution efficiency. | scispace.comdergipark.org.tr |
| Tenoxicam | Salt-type | 11.13-fold increase in solubility. | researchgate.net |
| Indomethacin | Crystalline Salt | >1000-fold increase in maximal solubility. | nih.govnih.gov |
| Pelubiprofen | Salt | Improved solubility and gastrointestinal safety. | nih.gov |
Crystal engineering is the rational design and synthesis of crystalline molecular solids with desired properties. nih.gov This approach is used to systematically tune the physicochemical properties of a drug by selecting appropriate coformers and utilizing specific crystallization techniques. nih.gov Several methods have been employed to prepare tromethamine-based multicomponent crystals, including:
Solvent Evaporation: This technique involves dissolving the API and tromethamine in a suitable solvent, followed by slow evaporation to allow for the formation of the new crystalline phase. mdpi.comscispace.com
Solvent-Drop Grinding: A solid-state synthesis method where the API and coformer are ground together with a small amount of solvent, which can facilitate the formation of co-crystals that may not be obtainable from solution growth. researchgate.netnih.gov
Hot-Melt Extrusion (HME): A solvent-free, continuous manufacturing process where a mixture of the API and tromethamine is heated and extruded to form a crystalline salt. nih.govnih.gov This technique is considered a "green chemistry" approach and is unprecedented for forming crystalline salts of acidic drugs. nih.govrsc.org
The structure of the resulting crystal plays a crucial role in its properties. For instance, the ketoprofen-tromethamine multicomponent crystal was found to have a layered structure, which is believed to facilitate the penetration of water molecules into the crystal lattice, thereby enhancing its dissolution. mdpi.com The primary advantage of crystal engineering is the ability to improve biopharmaceutical properties while maintaining the drug in a stable crystalline form. fip.org
The formation of a salt versus a co-crystal is determined by whether a proton is transferred from one component to another. In the case of an acidic API and a basic coformer like tromethamine, salt formation is highly probable. A general guideline, known as the pKa rule, states that if the difference in pKa (ΔpKa) between the base and the acid is greater than three, there is a high likelihood of proton transfer to form a salt. nih.govmdpi.com
Tromethamine has a pKa of about 8.1-8.6, while many acidic drugs like ketoprofen (pKa 4.13) and indomethacin (pKa 4.5) have significantly lower pKa values. nih.govmdpi.com The resulting ΔpKa is well above the threshold of three, indicating that a proton is transferred from the carboxylic acid group of the API to the primary amine group of tromethamine.
This proton transfer mechanism has been confirmed through various analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the carboxylic acid and amine groups, such as the disappearance of the carboxylic C=O stretch and the appearance of carboxylate and protonated amine bands, provide evidence of salt formation. scispace.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-phase NMR can demonstrate the strong ionic interaction and proton transfer between the API and tromethamine. nih.govnih.gov
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the crystal structure, showing the arrangement of the cationic tromethamine and anionic drug molecules in the crystal lattice. mdpi.com
The proton transfer leads to the formation of an ionic salt, which typically has a higher affinity for aqueous media and readily dissociates into solvated cations and anions, resulting in enhanced solubility and dissolution. mdpi.comfip.org
Development of Solid Dispersions and Co-amorphous Systems
Solid dispersions and co-amorphous systems are advanced techniques used to improve the dissolution and bioavailability of poorly soluble drugs by converting them from a crystalline to a higher-energy amorphous state. In this context, tromethamine can serve as a crucial low-molecular-weight co-former, stabilizing the active pharmaceutical ingredient (API) in its amorphous form. nih.govresearchgate.net The formation of a co-amorphous system involves creating a single, homogeneous amorphous phase containing the API and a co-former, such as tromethamine. nih.govnih.gov
The stability of these systems is often enhanced through specific molecular interactions, such as hydrogen bonding or salt formation, between the drug and the co-former. nih.gov While research on this compound as a single entity in these systems is specific, the principles of co-amorphous technology suggest its potential. Tromethamine can interact with an acidic drug to form a salt, which can then be rendered amorphous. The presence of a phosphate counter-ion could further modulate the physicochemical properties, including the glass transition temperature (Tg), which is a key indicator of the stability of the amorphous system. gre.ac.uk For instance, studies on the drug ketoprofen have shown that forming multicomponent crystals with tromethamine can lead to a significant 2.95-fold improvement in dissolution. The goal is to create a stable co-amorphous system with a single glass transition temperature, indicating the components are miscible and interacting at a molecular level. gre.ac.uk
Optimization of Liquisolid Mixture Technology for Enhanced Dissolution
Liquisolid technology is a novel approach designed to enhance the dissolution rate of poorly water-soluble drugs by converting a liquid medication—such as a drug solution or suspension in a non-volatile solvent—into a dry, free-flowing, and compressible powder. researchgate.netnih.govnih.gov This is achieved by blending the liquid with selected carrier materials (e.g., microcrystalline cellulose) and coating materials (e.g., silica). nih.gov
While direct studies incorporating this compound into liquisolid compacts are not extensively documented, its properties are well-suited for such applications. This compound could be integrated into the formulation as a pH-modifying agent within the powder blend. Upon contact with the dissolution medium, the liquisolid compact would release the drug, and the localized pH change created by the dissolving this compound could significantly enhance the dissolution rate of pH-sensitive drugs. This technique has been shown to be more effective than solid dispersions in some cases, with studies on hydrochlorothiazide (B1673439) showing dissolution enhancement up to 95% with liquisolid systems. nih.gov The technology's main advantages include the use of cost-effective excipients and simple, scalable manufacturing processes similar to those for conventional tablets and capsules. nih.gov
Development of Specialized Drug Delivery Systems Incorporating this compound
This compound is integral to the development of various specialized drug delivery systems designed to target specific sites in the body or to control the release of medication over time.
Ophthalmic Formulations and Ocular Drug Delivery Systems
In ophthalmic formulations, maintaining a stable pH is critical for drug stability, efficacy, and patient comfort. Tromethamine is frequently used as a pH buffer in eye drops to prevent the degradation of pH-sensitive drugs. mdpi.com For example, in formulations of lifitegrast (B1675323), tromethamine acts as a buffer to prevent hydrolysis by maintaining a stable pH, while other components like sodium phosphate may also be present to ensure proper buffering capacity and tonicity. mdpi.com The tromethamine salt of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac (B1673617) is widely used in ophthalmic solutions to treat ocular itching and postoperative inflammation following cataract extraction. abbvieeyecare.com
The development of advanced ocular delivery systems, such as biodegradable polymeric nanoparticles and in-situ gels, aims to prolong the contact time of the drug with the ocular surface, thereby improving bioavailability. nih.govajprd.com Tromethamine's buffering capacity is valuable in these systems to ensure the stability of the entrapped drug during formulation and throughout its sustained release.
Transdermal Delivery Systems, including Liposomal Formulations
Transdermal drug delivery offers a non-invasive method for systemic administration, bypassing first-pass metabolism. sphinxsai.com The tromethamine salt of drugs, such as ketorolac tromethamine, has been successfully incorporated into transdermal systems, including gels and patches, to manage pain. sphinxsai.comnih.gov
Liposomal formulations represent a sophisticated strategy for enhancing transdermal delivery. Elastic liposomes, in particular, are deformable vesicles capable of squeezing through the narrow pores of the stratum corneum to deliver drugs to deeper skin layers. nih.govnih.gov Research on ketorolac tromethamine has demonstrated its successful formulation into elastic liposomes using edge activators like Tween 80. nih.govnih.gov These formulations exhibit high entrapment efficiency and can provide sustained release of the drug through the skin. nih.govnih.gov The in vivo permeation studies on human volunteers showed a clear correlation between the amount of drug permeated and the penetration distance into the skin. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Vesicle Size | 127.8 ± 3.4 nm | nih.gov, nih.gov |
| Zeta Potential | -12 mV | nih.gov, nih.gov |
| Entrapment Efficiency | 73 ± 11% | nih.gov, nih.gov |
| Ex Vivo Flux (across pig ear skin) | 0.278 mg/cm²/h | nih.gov |
| Lag Time (ex vivo) | ~10 hours | nih.gov |
Microparticulate Systems for Sustained and Controlled Release
Microparticulate systems, such as microspheres and microcapsules, are designed to provide sustained or controlled release of a drug over an extended period. These systems are often formulated using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). nih.gov While specific studies detailing the use of this compound in microparticles are limited, its role as a buffering agent is highly applicable. The incorporation of this compound within the microparticle matrix could create a stable pH environment, protecting the encapsulated drug from degradation. This internal buffering can be critical for maintaining the stability of sensitive molecules, such as peptides and proteins, and for controlling their release kinetics from the polymer matrix.
Injectable Preparations and pH Stabilization Techniques
In parenteral (injectable) formulations, tromethamine has seen increasing use as a buffering agent, often serving as an alternative to traditional phosphate buffers. europeanpharmaceuticalreview.com With a pKa of 8.1, tromethamine is effective at buffering near physiological pH. One significant advantage of tromethamine over sodium phosphate is its ability to avoid the issue of crystallization at low temperatures, which can cause pH instability in phosphate-buffered solutions.
The combined use of tromethamine and phosphate ions in buffer systems is also explored to optimize the stability of complex biological molecules that are highly sensitive to pH changes. For certain proteins, tromethamine has been shown to be a better stabilizer than phosphate, preventing aggregation under heat stress. europeanpharmaceuticalreview.com A prominent example of its application is the reformulation of the Pfizer-BioNTech COVID-19 vaccine, which replaced phosphate-buffered saline with a tromethamine (Tris) buffer to significantly improve stability and allow for longer storage at refrigerated temperatures. Tromethamine injection is also used as a systemic alkalizer to correct metabolic acidosis. drugs.com
| Property | Tromethamine (Tris) | Sodium Phosphate | Reference |
|---|---|---|---|
| pKa | 8.1 | 2.1, 7.2, 12.3 | , europeanpharmaceuticalreview.com |
| Buffering Range | Effective near neutral/slightly alkaline pH | Effective across a wide pH range | , europeanpharmaceuticalreview.com |
| Low-Temperature Stability | Good; avoids crystallization | Can crystallize at low temperatures, causing pH shifts | |
| Protein Stabilization | Can be superior for certain proteins (e.g., erythropoietin) by preventing aggregation | Commonly used but may be less effective for some proteins | europeanpharmaceuticalreview.com |
Formulation of Fast-Dissolving and Sustained-Release Oral Dosage Forms
This compound is a versatile excipient that can be strategically employed in the formulation of both fast-dissolving and sustained-release oral dosage forms. Its primary role in these applications is to modulate the microenvironmental pH within the dosage form, thereby influencing the dissolution and release characteristics of the active pharmaceutical ingredient (API).
Fast-Dissolving Oral Dosage Forms
Fast-dissolving oral dosage forms, such as orally disintegrating tablets (ODTs) and oral films, are designed to rapidly dissolve or disintegrate in the oral cavity, leading to quick absorption and onset of action. While specific research focusing on this compound in these formulations is limited, its properties as a buffering agent suggest a potential role in enhancing the dissolution of weakly acidic drugs. By maintaining a pH that favors the ionized, more soluble form of the API, this compound could contribute to faster drug release in the oral cavity.
The formulation of fast-dissolving dosage forms typically involves the use of superdisintegrants and water-soluble polymers. The compatibility and interaction of this compound with these components would be a critical factor in formulation development.
Sustained-Release Oral Dosage Forms
In contrast, sustained-release oral dosage forms are designed to release the API over an extended period, maintaining therapeutic drug concentrations in the bloodstream and reducing dosing frequency. Research has demonstrated the utility of tromethamine as a buffering agent in hydrophilic matrix tablets to achieve pH-independent and sustained drug release, particularly for weakly acidic drugs.
One of the challenges with formulating weakly acidic drugs in a sustained-release matrix is their pH-dependent solubility, which can lead to variable release profiles as the dosage form transits through the gastrointestinal tract with its varying pH environments. Incorporating a buffering agent like tromethamine can create a pH-controlled microenvironment within the hydrated gel layer of the matrix tablet. This localized pH modification can enhance and maintain the solubility of the weakly acidic drug, leading to a more consistent and controlled release.
Studies have shown that in hydrophilic matrices, such as those composed of hydroxypropyl methylcellulose (B11928114) (HPMC), tromethamine can provide a higher internal gel layer pH and a greater duration of pH modification compared to other buffering agents. This leads to extended, diffusion-based release kinetics without compromising the integrity of the matrix.
For instance, research on the release of the weakly acidic drug flurbiprofen (B1673479) from HPMC matrix tablets demonstrated that the inclusion of tromethamine resulted in a pH-independent release profile. The study highlighted that tromethamine did not negatively impact the sol-gel transition temperature or the swelling of HPMC particles, which are crucial for maintaining the sustained-release characteristics of the matrix.
The following table summarizes the effect of tromethamine on the release kinetics of a weakly acidic drug from an HPMC matrix tablet:
Table 1: Effect of Tromethamine on Drug Release from HPMC Matrix Tablets
| Formulation Aspect | Observation | Implication for Sustained Release |
|---|---|---|
| Drug Release Kinetics | pH-independent | Consistent drug release throughout the GI tract. |
| Internal Gel Layer pH | Rapid and sustained alkalization | Maintained solubility of the weakly acidic drug. |
| HPMC Hydration | Minimal effect on polymer swelling | Preservation of matrix integrity for extended release. |
| Release Mechanism | Diffusion-based | Controlled and predictable drug release over time. |
These findings underscore the significant role of this compound as a functional excipient in the development of robust sustained-release oral dosage forms for challenging APIs. By modulating the intragel pH, it facilitates a more predictable and reliable drug release profile, which is essential for therapeutic efficacy and patient compliance.
Pharmacological and Biochemical Research on Tromethamine Phosphate
Mechanisms of Action in pH Regulation and Acid-Base Balance
Tromethamine, also known as tris(hydroxymethyl)aminomethane or THAM, is a biologically inert amino alcohol that acts as a proton acceptor, making it useful in the correction of metabolic acidosis drugbank.com. It is an organic amine buffer that, in contrast to sodium bicarbonate, does not generate carbon dioxide. The compound's utility in pH regulation stems from its ability to accept hydrogen ions, thereby increasing the pH of a solution. While the term "tromethamine phosphate" is not extensively characterized as a singular buffering agent in physiological research, the individual components, tromethamine and the phosphate (B84403) buffer system, are both significant in acid-base homeostasis.
The primary mechanism of tromethamine's buffering action is its amino group, which can accept a proton (H+), thereby reducing the concentration of free hydrogen ions and increasing the pH. As a sodium-free base, it can permeate cell membranes and act as a proton acceptor, making it effective in addressing acidosis wikilectures.eu.
The phosphate buffer system is a crucial component of intracellular and renal tubular fluid buffering thoughtco.com. This system consists of two main components: dihydrogen phosphate (H₂PO₄⁻), which acts as a weak acid, and monohydrogen phosphate (HPO₄²⁻), which acts as a weak base thoughtco.com. The pKa for the dissociation of H₂PO₄⁻ to HPO₄²⁻ is approximately 6.8 to 7.21, which is very close to the physiological pH of 7.4 thoughtco.comliverpool.ac.uk. This proximity allows the phosphate buffer system to effectively resist pH changes in both acidic and basic directions thoughtco.com.
When a strong acid is introduced, the monohydrogen phosphate accepts a proton to form dihydrogen phosphate. Conversely, when a strong base is added, the dihydrogen phosphate donates a proton, neutralizing the base thoughtco.com. Although the phosphate buffer system plays a minor role in the extracellular fluid due to its lower concentration compared to the bicarbonate buffer system, it is a major contributor to intracellular buffering and is vital in the renal tubules for acid excretion thoughtco.com.
Metabolic acidosis is a condition characterized by an increase in the body's production of acid or the inability of the kidneys to remove sufficient acid, leading to a decrease in blood pH. Tromethamine has been investigated for its role in correcting metabolic acidosis in various clinical scenarios drugbank.com.
In models of metabolic acidosis, tromethamine acts as a proton acceptor to buffer excess acid, thereby helping to restore normal blood pH. It is particularly noted for its use in conditions where sodium bicarbonate may be contraindicated. Research has shown its application in the context of metabolic acidosis associated with conditions like cardiac bypass surgery drugbank.com.
The development of metabolic acidosis in chronic kidney disease is a significant concern, as it is associated with adverse outcomes. The kidneys' impaired ability to excrete protons and regenerate bicarbonate is a primary cause. While bicarbonate supplementation is a common treatment, the role of other buffers is also of interest.
In certain respiratory diseases, such as cystic fibrosis (CF), the airway surface liquid (ASL) becomes acidic due to dysfunctional anion transport. This acidic environment impairs the innate immune function of the airways. Research has focused on repurposing tromethamine as an inhaled therapy to correct the acidic pH of the ASL in CF models.
Studies have demonstrated that aerosolized tromethamine can effectively increase the pH of the ASL in both animal models (pigs) and in humans with CF. This alkalinization of the ASL has been shown to enhance the bactericidal activity of the airway fluid. The effect of tromethamine on ASL pH was found to be more sustained compared to bicarbonate solutions. These findings suggest that modulating airway pH with tromethamine could be a beneficial therapeutic strategy for CF by improving host defense mechanisms. Further research has also indicated that alkalinizing the ASL with tromethamine can improve mucociliary clearance in CF pig models, suggesting another potential benefit of this approach.
Investigations into Antimicrobial Activity (e.g., Fosfomycin (B1673569) Tromethamine)
Fosfomycin tromethamine is an oral formulation of the broad-spectrum antibiotic fosfomycin. The tromethamine salt enhances the oral bioavailability of fosfomycin.
In vitro susceptibility testing of fosfomycin tromethamine is performed using methods such as agar dilution and disk diffusion. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide interpretive criteria for fosfomycin susceptibility.
For urinary tract isolates of Escherichia coli and Enterococcus faecalis, the CLSI has established breakpoints for interpretation. The addition of glucose-6-phosphate (G6P) to the testing medium is often necessary, as it induces a transport system in some bacteria that facilitates the uptake of fosfomycin.
Below is a table summarizing the CLSI interpretive criteria for fosfomycin against E. coli and E. faecalis.
| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |
| E. coli | Disk Diffusion | 200 µg Fos, 50 µg G6P | ≥16 mm | 13-15 mm | ≤12 mm |
| E. coli | MIC | - | ≤64 µg/mL | 128 µg/mL | ≥256 µg/mL |
| E. faecalis | MIC | - | ≤64 µg/mL | 128 µg/mL | ≥256 µg/mL |
Studies have shown high rates of susceptibility to fosfomycin among urinary isolates of multidrug-resistant E. coli. The following table presents the Minimum Inhibitory Concentration (MIC) values for fosfomycin against various urinary pathogens from a research study.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.5 | 2 |
| Klebsiella pneumoniae | 8 | 32 |
| Proteus mirabilis | 4 | 16 |
| Enterococcus faecalis | 16 | 32 |
Fosfomycin exerts its bactericidal effect by inhibiting a very early stage of bacterial cell wall synthesis. The antibiotic is actively transported into the bacterial cell via two primary transport systems: the L-α-glycerophosphate transporter and the hexose phosphate uptake system. The latter is inducible by glucose-6-phosphate.
Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. It achieves this by acting as an analog of phosphoenolpyruvate (PEP) and forming a covalent bond with a cysteine residue in the active site of the MurA enzyme. This inhibition prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. The disruption of peptidoglycan synthesis leads to a weakened cell wall and subsequent bacterial cell lysis and death.
Resistance to fosfomycin can occur through several mechanisms, including mutations in the genes encoding the transport systems, which reduces the uptake of the antibiotic, or mutations in the murA gene that alter the target enzyme.
Toxicokinetics and Distribution Studies of this compound
The toxicokinetics and distribution of tromethamine are typically studied in the context of its salt formulations, such as ketorolac (B1673617) tromethamine or fosfomycin tromethamine. Tromethamine itself is rapidly eliminated by the kidneys. nih.gov
Tissue Distribution and Cellular Uptake Kinetics
Once in the systemic circulation, a drug's distribution to various tissues is influenced by factors like blood perfusion, tissue binding, regional pH, and cell membrane permeability. msdmanuals.com Tromethamine is a proton acceptor that is not fully ionized at physiological pH, allowing a fraction of the molecule to penetrate cell membranes and reach intracellular fluid. nih.govfuchigroup.com
For tromethamine-containing drugs, the distribution is largely dictated by the properties of the active pharmaceutical ingredient. For example, ketorolac, when administered as ketorolac tromethamine, is extensively bound to plasma proteins (>99%), which limits its distribution into tissues. drugbank.comnih.gov This results in a relatively low apparent volume of distribution, typically ranging from 0.1 to 0.3 L/kg. msdmanuals.comdrugbank.com Drugs that are highly protein-bound tend to remain within the circulation, with the unbound fraction being free to distribute into tissues and exert a pharmacological effect. merckmanuals.com
The cellular uptake of small molecules can occur through several mechanisms, including simple diffusion for lipophilic molecules and facilitated diffusion or active transport for others. plos.orgnih.gov The specific kinetics of cellular uptake for a tromethamine-based drug would depend on the physicochemical characteristics of the parent drug molecule.
Renal Excretion Pathways and Clearance Rate Determinants
The kidney is the primary route of elimination for tromethamine and its salt forms. nih.gov Studies show that 75% or more of an administered dose of tromethamine appears in the urine within eight hours. nih.govcir-safety.org Similarly, the principal elimination pathway for the analgesic ketorolac tromethamine is renal, with approximately 92% of a dose being excreted in the urine, either as unchanged drug (about 60%) or its metabolites (about 40%). pfizer.com
Renal clearance is a net result of three processes:
Glomerular Filtration : The unbound fraction of the drug in the plasma is filtered through the glomerulus.
Tubular Secretion : The drug is actively transported from the blood into the proximal tubule. This is a key pathway for hydrophilic, ionized compounds. nih.govtandfonline.com
Tubular Reabsorption : The drug diffuses from the tubular lumen back into the blood. This process is passive and depends on factors like urine flow rate and the drug's lipophilicity and ionization state. derangedphysiology.com
The key physicochemical determinants that influence a compound's renal clearance rate are its ionization state (pKa), lipophilicity (logP/logD), and polarity (polar surface area). nih.govresearchgate.net Generally, hydrophilic compounds with a high degree of ionization at physiological pH exhibit higher renal clearance, as they are readily filtered and actively secreted, with limited passive reabsorption. nih.govresearchgate.net
Age-Related Variability in Tromethamine Elimination
Pharmacokinetic parameters, including drug elimination, can vary significantly with age. genomind.com Research on tromethamine-containing drugs has demonstrated age-related differences in their elimination.
A key factor is the age-associated decline in renal function. After the age of 40, the glomerular filtration rate (GFR) tends to decrease, which can reduce the clearance of drugs that are primarily eliminated by the kidneys. genomind.commsdmanuals.com
Studies on ketorolac tromethamine have shown that the elimination half-life is prolonged in elderly individuals compared to younger adults. The clearance of the drug is also reduced in the elderly. drugbank.comnih.gov Similarly, research comparing the pharmacokinetics of fosfomycin tromethamine in young and elderly adults found that while absorption was not significantly different, renal clearance was lower and the elimination half-life was moderately longer in the elderly group. asm.org
| Parameter | Young Healthy Volunteers (24-35 years) | Elderly Volunteers (65-78 years) |
|---|---|---|
| Elimination Half-life | ~5 hours | ~7 hours |
| Clearance | Higher | Reduced |
Data derived from studies on ketorolac tromethamine pharmacokinetics. drugbank.comnih.gov
Cellular and Molecular Interactions of this compound (General Research Areas)
The cellular and molecular interactions of a drug formulated with tromethamine are overwhelmingly dictated by the active drug molecule itself. Tromethamine's primary role is as a buffer and a counter-ion to form a stable, soluble salt. drugfuture.compharmacompass.com
Receptor Binding Studies
Receptor binding studies are fundamental in pharmacology for characterizing the interaction between a drug (ligand) and its molecular target (receptor). mtoz-biolabs.com These assays are not specific to this compound but are a general method used to investigate any active drug molecule. The objective of these studies is to quantify the binding affinity and kinetics of the ligand-receptor interaction. mtoz-biolabs.comnih.gov
Key parameters determined from these studies include:
Dissociation Constant (KD) : A measure of binding affinity, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium.
Association Rate (kon) : The rate at which the ligand binds to the receptor.
Dissociation Rate (koff) : The rate at which the ligand-receptor complex dissociates.
There are numerous methodologies for conducting receptor binding assays, which can be broadly categorized as radioactive or non-radioactive. nih.govwikipedia.org
| Assay Type | Principle |
|---|---|
| Radioligand Binding Assays | Utilize a radioactively labeled ligand. Bound and free ligands are separated (e.g., via filtration), and the radioactivity of the bound portion is measured. nih.govyoutube.com |
| Scintillation Proximity Assay (SPA) | A type of radioligand assay where the receptor is bound to a scintillant-coated bead. Only radioligands bound to the receptor are close enough to excite the scintillant and produce a detectable signal, eliminating the need for a separation step. nih.gov |
| Fluorescence Polarization (FP) | A non-radioactive method that measures the change in the polarization of fluorescent light. When a small fluorescently labeled ligand binds to a larger receptor, it tumbles more slowly, increasing the polarization of the emitted light. wikipedia.org |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the receptor is immobilized. wikipedia.org |
These techniques are essential for screening new drug candidates and understanding the molecular basis of their pharmacological action. mtoz-biolabs.comeurekalert.org
Enzyme Kinetics and Metabolic Fate Investigations
Research into the enzyme kinetics related to this compound often involves studying enzymes that metabolize phosphate-containing substrates. In this context, the tromethamine component typically serves as a biological buffer (Tris buffer) to maintain a stable pH, which is crucial for accurate kinetic measurements. nih.gov Studies on phosphatases, enzymes that catalyze the hydrolysis of phosphate monoesters, frequently use this buffering system. colby.edu
For example, the kinetics of alkaline phosphatase are often assayed using a substrate like p-nitrophenyl phosphate (pNPP). The enzyme catalyzes the conversion of the colorless pNPP to the yellow-colored product p-nitrophenol, and the rate of this reaction can be monitored spectrophotometrically. nih.govcolby.edunih.gov In such assays, kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) are determined to characterize the enzyme's activity. nih.gov One study on calf intestine alkaline phosphatase using p-nitrophenyl phosphate as a substrate at pH ~8.2 determined a Km value of 40 ± 3 µM and a Vmax of 72.8 ± 1.2 µmol min⁻¹mg protein⁻¹. nih.gov
The metabolic fate of this compound involves the dissociation of the compound into tromethamine and inorganic phosphate (Pi). The body's handling of inorganic phosphate is a well-regulated process, central to energy metabolism, cellular signaling, and bone structure. nih.gov After absorption, inorganic phosphate enters the extracellular fluid and is exchanged between soft tissues, bone, and skeletal muscle. nih.gov The kidneys are the primary regulators of phosphate homeostasis, controlling its concentration in the blood by adjusting tubular reabsorption. nih.govnih.gov The majority of the body's phosphorus is stored in bone as calcium phosphate crystals, which serves as a major reservoir. nih.gov
Table 1: Enzyme Kinetic Parameters for Alkaline Phosphatase
| Parameter | Value | Conditions | Source |
| Km | 40 ± 3 µM | Calf intestine alkaline phosphatase, p-nitrophenyl phosphate substrate, pH ~8.2 | nih.gov |
| Vmax | 72.8 ± 1.2 µmol min⁻¹mg protein⁻¹ | Calf intestine alkaline phosphatase, p-nitrophenyl phosphate substrate, pH ~8.2 | nih.gov |
| kcat | 9.70 ± 0.16 s⁻¹ | Calf intestine alkaline phosphatase, p-nitrophenyl phosphate substrate, pH ~8.2 | nih.gov |
| kcat/Km | 2.44 ± 0.16 × 10⁵ M⁻¹s⁻¹ | Calf intestine alkaline phosphatase, p-nitrophenyl phosphate substrate, pH ~8.2 | nih.gov |
Gene Expression Modulation Studies
The phosphate component of this compound can significantly influence gene expression, particularly in response to varying phosphate availability. In conditions of phosphate deficiency, organisms activate a complex network of genes to enhance phosphate uptake, remobilization, and utilization. This response, known as the phosphate starvation response (PSR), has been extensively studied in plants. frontiersin.orgnih.gov
Key transcription factors act as central regulators that orchestrate the expression of target genes in response to low phosphate signals. frontiersin.org For instance, in plants, the PHR (Phosphate Starvation Response) transcription factor is a crucial regulator. researchgate.net Phosphate deficiency leads to the modulation of genes involved in various cellular processes, including nutrient transport, metabolism, and hormone signaling. nih.govnih.gov
Transcriptome analyses have identified numerous genes that are differentially expressed under low-phosphate conditions. nih.govmdpi.com For example, studies in wheat have shown that low phosphorus stress alters the expression of genes related to sugar and amino acid metabolism, oxidative phosphorylation, and phosphate transport (PHT) proteins. nih.gov Similarly, research in alfalfa has demonstrated that phosphate application affects the expression of genes involved in amino acid and carbohydrate synthesis and metabolism, which can improve cold resistance. nih.gov
Table 2: Examples of Gene Families and Pathways Modulated by Phosphate Levels
| Gene Family / Pathway | Function | Organism/System | Source |
| PHOSPHATE 2 (PHO2) | Regulates phosphate starvation responsive genes | Plants | researchgate.net |
| PHOSPHATE TRANSPORTER 1 (PHT1) | Controls phosphate uptake and remobilization | Plants | nih.gov |
| WRKY Transcription Factors | Transfer stress signals and orchestrate target gene expression | Plants | frontiersin.org |
| Amino Acid & Carbohydrate Metabolism | Synthesis and metabolism of key compounds for stress resistance | Alfalfa | nih.gov |
| Oxidative Phosphorylation | Energy metabolism | Wheat | nih.gov |
Signaling Pathway Interactions
Inorganic phosphate (Pi), dissociated from this compound, is not merely a metabolite but also acts as a signaling molecule that can trigger specific intracellular pathways. nih.gov Extracellular phosphate can directly modulate cellular functions by activating signal transduction cascades.
One of the key pathways activated by increased extracellular phosphate is the Raf/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway. nih.gov This activation has been observed in various cell types, including chondrogenic and osteoblastic-like cells. The type III sodium-dependent phosphate (Na/Pi) cotransporter, particularly PiT-1, is believed to play a role in sensing changes in extracellular phosphate concentrations, which then initiates the downstream signaling cascade. nih.gov
Besides the Raf/MEK/ERK pathway, phosphate can also influence other signaling networks. Studies have shown that Pi can induce the activation of the Akt/mTORC1 signaling pathway, which is involved in processes like oxidative stress. nih.gov In the context of the immune system, Toll-Like Receptor (TLR) signaling, which leads to the activation of NF-κB and MAPKs for inducing inflammatory responses, involves multiple phosphorylation events, highlighting the critical role of phosphate in these complex signaling networks. frontiersin.org The integration of signals from different receptors, such as the T cell receptor (TCR) and TGF-β receptor, involves a complex network of phosphorylation events that determine cell fate, further underscoring the centrality of phosphate in cellular signaling. researchgate.net
Table 3: Signaling Pathways Influenced by Extracellular Phosphate
| Signaling Pathway | Key Components | Cellular Function | Source |
| Raf/MEK/ERK Pathway | Raf, MEK, ERK | Regulation of gene expression, cell proliferation | nih.gov |
| Akt/mTORC1 Pathway | Akt, mTORC1 | Regulation of cell growth, oxidative stress | nih.gov |
| Phospholipase A2-Arachidonic Acid Pathway | Phospholipase A2, Arachidonic Acid | Stimulation of PTH secretion in parathyroid cells | nih.gov |
| Toll-Like Receptor (TLR) Signaling | MyD88, TRIF, NF-κB, MAPKs | Induction of inflammatory cytokines and type I interferons | frontiersin.org |
Stability and Degradation Studies of Tromethamine Phosphate
Forced Degradation Studies and Elucidation of Degradation Pathways
Forced degradation, or stress testing, is a critical process in pharmaceutical development that exposes a compound to conditions more severe than standard accelerated stability testing. The objective is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods. For Tromethamine Phosphate (B84403), which is comprised of an amine (Tromethamine) and a phosphate ester, the primary degradation pathway anticipated under stress conditions is hydrolysis.
Hydrolytic Degradation: Hydrolysis is the most probable degradation pathway for Tromethamine Phosphate. The ester linkage between tromethamine and phosphoric acid is susceptible to cleavage, especially under acidic or basic conditions.
Acid Hydrolysis: In an acidic medium, the phosphate ester bond can be hydrolyzed to yield Tromethamine and phosphoric acid.
Base Hydrolysis: Similarly, alkaline conditions can catalyze the cleavage of the phosphate ester.
Oxidative Degradation: While the primary structure of this compound is not highly susceptible to oxidation, stress testing with oxidative agents like hydrogen peroxide is performed to confirm its stability or identify any potential minor degradation products.
Thermal and Photolytic Degradation: Thermal stress (dry heat) and exposure to light (photolysis) are also key components of forced degradation studies. nih.gov In solid form, this compound is expected to be relatively stable under these conditions. However, in solution, elevated temperatures can accelerate the rate of hydrolysis.
The information gathered from these studies is crucial for understanding the intrinsic stability of the molecule. synzeal.com It also informs the development of manufacturing processes and helps in selecting appropriate storage conditions and packaging to prevent degradation.
Table 1: Summary of Forced Degradation Conditions and Expected Pathways for this compound
Stress Condition Typical Reagents/Conditions Potential Degradation Pathway Primary Degradation Products Acid Hydrolysis e.g., 0.1N HCl, heat Cleavage of the phosphate ester bond Tromethamine, Phosphoric Acid Base Hydrolysis e.g., 0.1N NaOH, heat Cleavage of the phosphate ester bond Tromethamine, Phosphoric Acid Oxidation e.g., 3% H₂O₂, ambient temperature Generally low susceptibility Minimal to no degradation expected Thermal (Dry Heat) e.g., 60°C Low susceptibility in solid state Minimal degradation expected Photolytic e.g., UV/Visible light exposure Low susceptibility in solid state Minimal degradation expected
Impurity Profiling and Characterization of Degradation Products
Impurity profiling is the identification and quantification of all potential impurities and degradation products in a substance. This compound is itself identified as a known impurity and related compound in the active pharmaceutical ingredient Fosfomycin (B1673569) Tromethamine, where it is designated as "Fosfomycin Trometamol Impurity C". pharmaffiliates.comchemicea.compharmaffiliates.com
Characterization of Degradation Products: The primary degradation products resulting from the hydrolysis of this compound are Tromethamine and phosphoric acid. The characterization of these and any other minor degradants is achieved using a combination of analytical techniques:
Mass Spectrometry (MS): Used to determine the molecular weight of the degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the impurities.
High-Performance Liquid Chromatography (HPLC): Used to separate the main compound from its impurities, with retention times providing initial identification against reference standards.
Understanding the impurity profile is vital for ensuring the safety and efficacy of a drug product, as impurities and degradation products can have different pharmacological or toxicological properties than the parent compound.
Development of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients. The development of such methods is a core requirement of stability studies.
For a highly polar compound like this compound, which lacks a strong UV chromophore, specialized analytical techniques are required.
High-Performance Liquid Chromatography (HPLC): This is the most common technique. Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography are often more effective than standard reversed-phase (RP-HPLC) methods. helixchrom.com
Detection Methods: Since this compound does not absorb UV light well, alternative detection methods are necessary. These include:
Evaporative Light Scattering Detection (ELSD)
Charged Aerosol Detection (CAD)
Refractive Index (RI) Detection google.com
Mass Spectrometry (MS) for high sensitivity and specificity.
The validation of these methods, as per ICH guidelines, ensures they are specific, accurate, linear, precise, and robust. nih.gov This guarantees that any observed decrease in the concentration of this compound during a stability study is real and accurately quantified, and that there is a corresponding increase in the degradation products.
Table 2: Key Parameters for a Stability-Indicating HPLC Method for this compound
Parameter Description Typical Selection for this compound Chromatographic Mode The mechanism by which separation is achieved. HILIC, Anion-Exchange, or Mixed-Mode Chromatography researchgate.net Stationary Phase (Column) The solid support inside the column. Amide, Amino (NH2), or specialized polar columns Mobile Phase The solvent that carries the sample through the column. Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) Detector The device used to detect the compound as it elutes from the column. ELSD, CAD, RI, or Mass Spectrometry (MS) synzeal.com Validation Parameters Criteria to ensure the method is suitable for its intended purpose. Specificity, Linearity, Accuracy, Precision, Robustness
Table of Mentioned Compounds
Preclinical and Clinical Research Methodologies for Tromethamine Phosphate
In Vitro Research Models and Assays
In vitro studies are foundational in pharmaceutical development, providing critical data on the behavior of a drug formulation in a controlled laboratory setting. These tests are essential for predicting a formulation's subsequent performance in vivo.
Dissolution Rate Studies Utilizing Pharmacopeial Apparatus
Dissolution testing is a crucial quality control measure that evaluates the rate and extent to which an active drug goes into solution from its dosage form. dissolutiontech.com This process is critical for absorption and ultimate bioavailability. Standardized methods, often detailed in pharmacopeias like the United States Pharmacopeia (USP), ensure consistency and reliability.
For solid oral dosage forms, such as tablets containing a tromethamine salt, the USP Apparatus II (paddle method) is commonly employed. japsonline.comscholarsresearchlibrary.com In a typical setup, the dosage form is placed in a vessel containing a specified dissolution medium (e.g., 600-900 mL of water or a pH-adjusted buffer) maintained at 37°C. japsonline.comresearchgate.net A paddle stirs the medium at a constant speed, typically 50 or 75 rpm. researchgate.netuspnf.com Aliquots of the medium are withdrawn at predetermined time intervals and analyzed, often by UV-Vis spectrophotometry, to determine the concentration of the dissolved drug. japsonline.commedcraveonline.com
Studies on Ketorolac (B1673617) Tromethamine tablets, for instance, have used USP Apparatus II with 600 mL of water as the medium and a paddle speed of 50 rpm. japsonline.comuspnf.com Results from such studies demonstrate the dissolution profile over time, which is essential for ensuring the product meets quality specifications, such as the USP requirement for not less than 75% of the drug to be dissolved in 45 minutes. uspnf.commedcraveonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Apparatus | USP Apparatus II (Paddle) | japsonline.comuspnf.com |
| Medium | Water or Phosphate (B84403) Buffer (pH 1.2, 4.5, 6.8) | japsonline.comresearchgate.net |
| Volume | 600 mL - 900 mL | scholarsresearchlibrary.comresearchgate.net |
| Temperature | 37°C ± 0.5°C | researchgate.net |
| Rotation Speed | 50 rpm or 75 rpm | researchgate.netresearchgate.net |
| Sampling Times | 5, 10, 15, 20, 30, 45 minutes | japsonline.com |
| Analytical Method | UV-Vis Spectrophotometry (at 322 nm) | japsonline.com |
Drug Release Kinetics Modeling (e.g., Higuchi, Korsemeyer-Peppas models)
To understand the mechanism of drug release from a dosage form, particularly from modified-release formulations, the dissolution data are fitted to various mathematical models. rjpbcs.com This analysis provides insight into whether the release is governed by diffusion, erosion, swelling, or a combination of these processes. ptfarm.pl
Higuchi Model: This model is often used to describe drug release from matrix systems where the release is primarily driven by diffusion. researchgate.netptfarm.pl It plots the cumulative percentage of drug released against the square root of time. A linear relationship suggests a diffusion-controlled release mechanism. Studies on sustained-release matrix tablets of Ketorolac Tromethamine have shown that the release data fits the Higuchi model well, indicating diffusion is a key factor. researchgate.net
Korsmeyer-Peppas Model: This is a more comprehensive model that can describe drug release from polymeric systems when the mechanism is not well known or when more than one type of release phenomenon is involved. ptfarm.pl The model relates the cumulative drug release to time and yields a release exponent 'n'. The value of 'n' is used to characterize the release mechanism:
n ≤ 0.45 (for cylindrical tablets): Indicates Fickian diffusion (case I transport).
Future Research Directions and Emerging Applications of Tromethamine Phosphate
Integration with Nanotechnology for Enhanced Delivery and Targeting
The field of nanotechnology offers a promising frontier for tromethamine phosphate (B84403), particularly in the development of novel drug delivery systems. Research into nano-engineering of drug platforms has demonstrated the value of tromethamine in creating stable and effective nanoparticle formulations. For instance, tromethamine has been successfully incorporated into ketorolac-loaded nanoparticles to improve ocular drug delivery and into poly(lactic-co-glycolic acid) (PLGA) nanocomposites for pain relief. nih.govnih.gov
Future research directions could focus on creating nanoparticles where tromethamine phosphate is a core component rather than just a salt of the active drug. The phosphate moiety could interact with inorganic nanocarriers like calcium phosphate, a biocompatible material often used in bone targeting. nih.gov The tromethamine component, with its buffering capabilities, could help stabilize the nanoparticle structure or modulate the microenvironment upon drug release. fuchigroup.com This integration could lead to "smart" nanoparticles that offer enhanced stability, controlled release kinetics, and improved therapeutic outcomes.
| Potential Nanotechnology Application | Scientific Rationale | Example of Related Research |
| Stabilizing Agent for Polymeric Nanoparticles | Tromethamine's buffering capacity can maintain a stable pH within the nanoparticle, protecting sensitive drug cargo from degradation. fuchigroup.comdrugpatentwatch.com | Ketorolac (B1673617) tromethamine has been formulated into PLGA nanoparticles for sustained drug release. nih.govresearchgate.net |
| Surface Modification of Nanocarriers | The phosphate group can be used to functionalize the surface of liposomes or other nanocarriers to improve their biocompatibility and targeting capabilities. | Phosphate-based materials are known to target bone tissue effectively. nih.gov |
| Component of pH-Responsive Systems | The inherent pKa of tromethamine could be exploited to design nanocarriers that release their payload in response to specific pH changes in diseased tissues, such as the acidic microenvironment of tumors. | Acrylic acid, a pH-sensitive polymer, is used in hydrogels for controlled drug delivery. nih.gov |
Bioconjugation and Prodrug Design Strategies for Improved Therapeutic Profiles
The phosphate prodrug approach is a well-established strategy to enhance the aqueous solubility and bioavailability of parent drugs. nih.gov This method involves chemically attaching a phosphate group to a drug, which is later cleaved in the body by enzymes like alkaline phosphatase to release the active molecule.
This compound could be explored as a novel "promoieity" in next-generation prodrug design. In this model, a therapeutic agent could be conjugated to the phosphate group. Upon enzymatic cleavage, the parent drug would be released along with tromethamine. This could be particularly advantageous if the local buffering effect of tromethamine is beneficial at the site of action or if it aids in the solubility and stability of the drug prior to administration. This dual-function approach is analogous to how tromethamine is already used to form a more bioavailable salt of the antibiotic fosfomycin (B1673569). drugbank.comresearchgate.net
Development of Targeted Delivery Systems for Specific Biological Sites
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, thereby enhancing efficacy and reducing systemic side effects. nih.gov The phosphate component of this compound makes it an intriguing candidate for targeting bone tissue. The mineral component of bone is primarily hydroxyapatite, a form of calcium phosphate, which gives phosphate-containing molecules a natural affinity for the bone matrix. nih.gov
Future research could involve using this compound to coat or functionalize drug delivery systems, such as liposomes or polymeric nanoparticles, to direct them to skeletal tissues. rsc.org Such systems could be used to deliver treatments for osteoporosis, bone cancers, or inflammatory bone disorders. The tromethamine component could potentially aid in the local uptake or stability of the therapeutic agent upon arrival at the target site.
| Targeting Strategy | Mechanism and Rationale | Potential Therapeutic Area |
| Bone Targeting | The phosphate moiety has a high affinity for the calcium phosphate in the bone matrix, enabling targeted accumulation. nih.gov | Osteoporosis, bone metastases, osteomyelitis. |
| Kidney Targeting | Certain nanoparticle formulations, such as those made from PLGA-PEG, have shown preferential accumulation in the kidneys. frontiersin.org this compound could be incorporated to modify drug release or local pH. | Acute kidney injury, chronic kidney disease. |
| Tumor Microenvironment Targeting | Nanoparticles can be designed to accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect. The buffering capacity of tromethamine could help counteract the acidic tumor microenvironment. fuchigroup.com | Solid tumors (e.g., breast, colon cancer). |
Exploration of this compound in Gene Expression and Proteomics Research
The roles of tromethamine and phosphate are already fundamental, albeit separate, in molecular biology labs. Tromethamine, in the form of Tris buffer, is essential for maintaining pH in countless experiments, including gel electrophoresis for separating proteins and nucleic acids. fuchigroup.com Phosphate is at the heart of phosphoproteomics, the study of protein phosphorylation, which is a key mechanism for regulating cellular processes. nih.gov
The direct application of this compound as a tool in these fields is a nascent concept. Future research could explore if the compound has any direct biological effects. For instance, studies have shown that inorganic phosphate concentrations can influence the expression of phosphate transporter genes and other signaling pathways. mdpi.comresearchgate.netmdpi.com It would be a novel research avenue to investigate whether this compound can act as an external signaling molecule to modulate gene expression or cellular phosphorylation states. Given the complexity of cellular signaling, this remains a highly speculative but potentially rewarding area of basic research.
Identification of Novel Therapeutic Areas and Non-Pharmaceutical Applications
Beyond its role as an excipient or a component in advanced drug delivery, this compound itself may have untapped potential.
Novel Therapeutic Areas: Tromethamine is used as an active pharmaceutical ingredient (API) for the treatment of metabolic acidosis due to its function as a proton acceptor. drugbank.com Research could be conducted to determine if this compound offers a superior clinical profile, potentially providing a phosphate source in addition to its alkalizing properties. Furthermore, novel formulations of drugs like ketorolac tromethamine are being developed for continuous infusion to provide safe and effective non-opioid pain relief, even in patients with renal impairment. nih.gov The unique buffering and solubility characteristics of this compound could make it a valuable excipient in such next-generation formulations.
Non-Pharmaceutical Applications: The individual components of this compound are already used in various industries. Tromethamine is an emulsifying agent in cosmetics, a pH buffer in cleaning solutions, and a modifier for materials like activated carbon to adsorb harmful gases. fuchigroup.comdrugs.com The phosphate group is central to fertilizers, detergents, and flame retardants. Future research could explore the use of this compound as a single, multifunctional compound in these areas. For example, it could serve as a highly effective buffering and dispersing agent in industrial coatings or as a specialty chemical in the synthesis of novel polymers.
Q & A
Q. Q1. What criteria should guide the selection of tromethamine phosphate buffers over other buffering agents in experimental formulations?
Methodological Answer : this compound buffers are selected based on their buffering capacity (pKa ~7.2–8.1), compatibility with biological systems, and minimal interference with enzymatic assays. For example, phosphate buffers are avoided in systems involving heavy metals due to precipitation risks, while tromethamine’s buffering range near physiological pH (7.4–8.1) makes it suitable for protein stabilization . When designing experiments, compare pH stability under stress conditions (e.g., freezing-induced pH shifts: tromethamine buffers shift +2.1 units vs. phosphate’s -1.8 units) and validate with differential scanning calorimetry (DSC) or circular dichroism (CD) to assess protein-buffer interactions .
Q. Q2. How can researchers mitigate tromethamine-phosphate interactions in multi-component crystalline systems?
Methodological Answer : Tromethamine’s propensity to form stable adducts with phosphate derivatives (e.g., phosphoryl-Tris) requires careful crystallographic analysis. Use X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to characterize crystal structures. For dissolution studies, employ phosphate-buffered saline (PBS, pH 7.4) to simulate physiological conditions and monitor ionic dissociation via high-performance liquid chromatography (HPLC) with ammonium dihydrogen phosphate mobile phases (e.g., 0.05M, pH 3) . Pre-formulation studies should include stability testing under varying humidity and temperature to identify incompatible excipients .
Advanced Research Questions
Q. Q3. How do conflicting toxicity profiles of this compound in literature impact experimental risk assessment?
Methodological Answer : Discrepancies arise from tromethamine’s metabolic byproducts (e.g., formaldehyde via hepatic microsomal oxidation) and species-specific toxicity. Address contradictions by:
Conducting in vitro hepatocyte assays with 14C-labelled tromethamine to track metabolite formation .
Validating nephrotoxicity risks using renal proximal tubule cell models exposed to phosphoryl-Tris derivatives .
Cross-referencing regulatory guidelines (e.g., FDA Category C for reproductive toxicity) and preclinical data from the Agency for Toxic Substances and Disease Registry .
Q. Q4. What analytical strategies resolve tromethamine-phosphate buffer instability in lyophilized biologics?
Methodological Answer : Lyophilization-induced pH shifts destabilize tromethamine-phosphate formulations. Mitigate this by:
Pre-lyophilization pH adjustment using tromethamine-HCl (pH 9.2) or sodium bicarbonate .
Post-reconstitution stability testing via dynamic light scattering (DLS) for aggregate formation.
Comparing with citrate or histidine buffers (e.g., Besponsa ADC uses 18 mM tromethamine at pH 8.0) to identify optimal buffer excipients .
Q. Q5. How do tromethamine-phosphate interactions affect dissolution kinetics in solid dispersions?
Methodological Answer : Tromethamine enhances dissolution rates via salt formation (e.g., ketoprofen-tromethamine multicomponent crystals show 2.95-fold dissolution improvement in PBS). Methodology:
Prepare co-crystals using solvent evaporation or grinding.
Characterize with powder XRD and dissolution testing (USP Apparatus II, 50 rpm, 37°C).
Compare with pure API dissolution profiles to quantify enhancement .
Data Contradiction Analysis
Q. Q6. Why do studies report conflicting outcomes on tromethamine’s role in enzyme inhibition?
Methodological Answer : Variability stems from assay conditions (e.g., buffer ionic strength, presence of divalent cations). Resolve contradictions by:
Replicating assays in phosphate-free buffers (e.g., HEPES) to isolate tromethamine’s effects.
Validating findings with isothermal titration calorimetry (ITC) to measure binding affinities.
Referencing USP monographs for standardized impurity testing (e.g., 2-amino-1,3-propanediol limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
